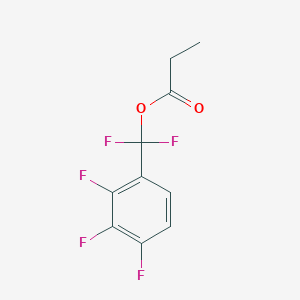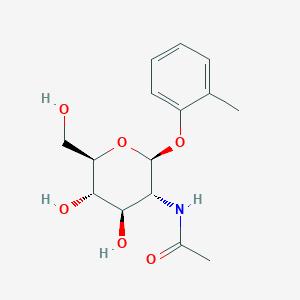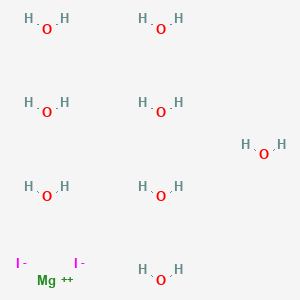
CID 156588667
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 156588667” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 156588667 involves several synthetic routes. One common method includes the reaction of specific organic amines with dianhydrides under controlled conditions. The reaction typically involves dissolving the organic amine in a solvent, adding the dianhydride, and stirring the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
CID 156588667 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 156588667 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of CID 156588667 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 156588667 include those with related chemical structures and properties. Examples include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin derivative with similar pharmacological actions.
CID 5362065: A compound with structural similarities and related biological activities.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C19H25ClN2O5 |
|---|---|
Peso molecular |
396.9 g/mol |
InChI |
InChI=1S/C19H25ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,21,24)(H,22,25) |
Clave InChI |
PJZWLXGNDQLYKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[C](C(=O)N[C](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
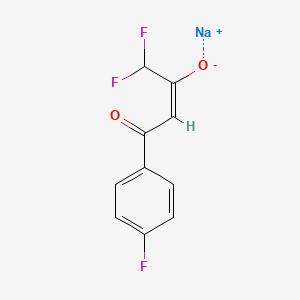
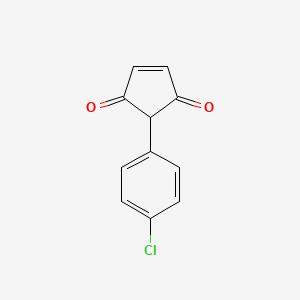

![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


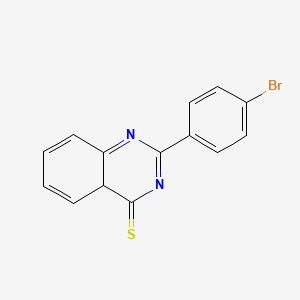
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

